An In-Depth Technical Guide to Diethyl Malonate-2-¹³C (CAS 67035-94-3)
An In-Depth Technical Guide to Diethyl Malonate-2-¹³C (CAS 67035-94-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Single Labeled Carbon
In the intricate world of molecular research and drug development, the ability to trace the metabolic fate of a compound or elucidate complex reaction mechanisms is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool. Diethyl malonate-2-¹³C, with its strategically placed isotopic label on the central methylene carbon, offers a unique window into a variety of biochemical and synthetic transformations. This guide provides a comprehensive technical overview of its properties, spectroscopic characteristics, and applications, empowering researchers to leverage this valuable molecule in their scientific pursuits.
Unlike its radioactive counterpart, ¹⁴C, the stable isotope ¹³C is non-radioactive, making it safer to handle and eliminating the need for specialized radiological equipment and disposal protocols. The key advantage of Diethyl malonate-2-¹³C lies in its ability to be unambiguously detected and quantified by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the labeled carbon atom as it is incorporated into larger molecules, shedding light on metabolic pathways, reaction kinetics, and structural arrangements.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of Diethyl malonate-2-¹³C is essential for its effective use in experimental design. While its physical properties are nearly identical to its unlabeled analogue, its isotopic enrichment is the defining characteristic.
| Property | Value | Source(s) |
| CAS Number | 67035-94-3 | |
| Molecular Formula | C₆¹³CH₁₂O₄ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.054 g/mL at 25 °C | |
| Boiling Point | 199 °C (lit.) | |
| Melting Point | -51 to -50 °C (lit.) | |
| Flash Point | 90.00 °C - closed cup | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥99% (CP) | |
| Mass Shift | M+1 | |
| Solubility | Miscible with ethanol, ether; soluble in acetone, benzene. Slightly soluble in water. | [1] |
Handling and Storage: Diethyl malonate-2-¹³C should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
The Spectroscopic Signature: Unambiguous Identification
The strategic placement of the ¹³C label at the C-2 position dramatically alters the spectroscopic properties of diethyl malonate, providing a clear and distinct signal for tracking and analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard ¹³C NMR spectrum of unlabeled diethyl malonate, the signal for the central methylene carbon (C-2) is a triplet due to coupling with the two attached protons. However, in Diethyl malonate-2-¹³C, this signal will be a singlet of significantly enhanced intensity, making it easily distinguishable from the natural abundance ¹³C signals of other carbons in the molecule or in a complex biological matrix.
Predicted ¹³C NMR Spectrum:
Caption: Predicted ¹³C NMR spectrum highlighting the enhanced C-2 signal.
Mass Spectrometry (MS)
In mass spectrometry, the incorporation of a ¹³C atom results in a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound (M+1). This mass shift provides a definitive way to differentiate the labeled molecule and its metabolites from the endogenous, unlabeled counterparts in a biological sample. The fragmentation pattern can also be informative, as fragments containing the labeled carbon will also exhibit a +1 mass shift.
Expected Mass Spectrum Fragmentation:
Caption: Predicted key fragmentation pathways for Diethyl malonate-2-¹³C.
Applications in Research and Development
The unique properties of Diethyl malonate-2-¹³C make it a versatile tool in a range of scientific disciplines.
Metabolic Pathway Tracing
A primary application is in metabolic flux analysis. By introducing Diethyl malonate-2-¹³C into a biological system, researchers can trace the incorporation of the labeled carbon into various metabolites. This allows for the mapping of metabolic pathways and the quantification of flux through different routes. For example, it can be used to study fatty acid synthesis, where the malonate unit is a key building block.
Elucidation of Reaction Mechanisms
In synthetic organic chemistry, Diethyl malonate-2-¹³C can be used to unravel complex reaction mechanisms. By tracking the position of the ¹³C label in the final products, chemists can deduce the connectivity changes that occur during a reaction, providing evidence for proposed intermediates and transition states.
Drug Metabolism and Pharmacokinetics (DMPK)
In drug development, understanding how a drug is metabolized is crucial. Diethyl malonate-2-¹³C can be used as a building block to synthesize a ¹³C-labeled version of a drug candidate. Administering this labeled drug to in vitro or in vivo models allows for the identification and quantification of metabolites using mass spectrometry. This is a critical step in assessing the safety and efficacy of new therapeutic agents.
Experimental Workflow: A Practical Example
Objective: To trace the incorporation of the C-2 carbon of diethyl malonate into fatty acids in a cell culture model.
Methodology:
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Cell Culture: Culture the cells of interest to the desired confluency.
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Labeling: Replace the standard culture medium with a medium containing a known concentration of Diethyl malonate-2-¹³C. The concentration and incubation time should be optimized based on the cell type and expected metabolic rate.
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Cell Lysis and Extraction: After the incubation period, harvest the cells and perform a lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer method).
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Derivatization: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
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GC-MS Analysis: Analyze the FAMEs by GC-MS. Monitor for the parent ions of the expected fatty acids and their corresponding M+2, M+4, etc., isotopologues, which indicate the incorporation of the ¹³C-labeled acetyl-CoA units derived from Diethyl malonate-2-¹³C.
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Data Analysis: Quantify the isotopic enrichment in the different fatty acid species to determine the relative rates of fatty acid synthesis and elongation.
Workflow Diagram:
Caption: Experimental workflow for a ¹³C-labeling study.
Conclusion
Diethyl malonate-2-¹³C is a powerful and versatile tool for researchers in chemistry and biology. Its stable isotopic label provides a safe and precise means to trace metabolic pathways, elucidate reaction mechanisms, and study drug metabolism. By understanding its core properties and spectroscopic signatures, scientists can design and execute sophisticated experiments that provide deep insights into the molecular world. The continued application of such labeled compounds will undoubtedly fuel further discoveries and advancements in science and medicine.
References
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LABELING PROCEDURE WITH DIETHYL MALONATE L. Hernandez1, A. Loupy2, A. Petit2, E. Casa - OSTI.GOV. (n.d.). Retrieved February 7, 2024, from [Link]
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